2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that contains both pyrrole and pyrimidine rings. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to target tlr7, a toll-like receptor involved in innate immune responses .
Mode of Action
Chemically, compounds of this class demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Result of Action
Similar compounds have shown exceptional antiviral activity .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride and a base such as diisopropylethylamine. The mixture is heated to around 70°C, and the base is added gradually to control the exothermic reaction. After the addition is complete, the reaction mixture is further heated to 106°C and stirred for several hours. The product is then isolated by filtration and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-7-deazapurine
- 4,6-Dichloro-4H-purine
- 2,4-Dichloro-1H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its applications in medicinal chemistry set it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBPCSSQOKKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556131 | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90213-66-4 | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90213-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-7-deazapurine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?
A1: this compound serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.
Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of this compound?
A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.
Q3: Can the chlorine atoms in this compound be selectively substituted?
A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.
Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of this compound?
A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (this compound) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.
Q5: What are some examples of 7-deazapurine nucleosides synthesized using this compound as a starting material?
A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from this compound []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.
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